4-(Pyrrolidin-3-YL)morpholine hydrochloride
Overview
Description
4-(Pyrrolidin-3-YL)morpholine hydrochloride is a pharmaceutical intermediate . It has a molecular formula of C8H16N2O .
Molecular Structure Analysis
The molecular structure of 4-(Pyrrolidin-3-YL)morpholine hydrochloride can be represented by the InChI code: 1S/C8H16N2O.ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;/h8-9H,1-7H2;1H . Further analysis of the structure can be conducted using X-ray crystallography .Chemical Reactions Analysis
4-(Pyrrolidin-3-YL)morpholine hydrochloride may participate in various chemical reactions. Pyrrolidine, a related compound, is known to activate ketones and aldehydes towards nucleophilic addition by formation of enamines .Physical And Chemical Properties Analysis
4-(Pyrrolidin-3-YL)morpholine hydrochloride is a powder with a molecular weight of 192.69 . It has a melting point of 156-161 degrees Celsius . It is slightly soluble in water .Scientific Research Applications
Chemical Reactions and Synthesis
4-(Pyrrolidin-3-YL)morpholine hydrochloride is involved in various chemical reactions and synthesis processes. For instance, it reacts with 3-bromoisothiazole-5-carbonitriles to yield 3-amino-substituted derivatives. The reaction varies depending on the nucleophilicity of the dialkylamine, leading to different products when combined with pyrrolidine or morpholine (Kalogirou & Koutentis, 2014). Additionally, it is used in the discovery of non-nitrogen containing morpholine isosteres, contributing to the development of potent selective inhibitors for the PI3K-AKT-mTOR pathway (Hobbs et al., 2019).
Coordination Chemistry
In coordination chemistry, 4-(Pyrrolidin-3-YL)morpholine hydrochloride is utilized in synthesizing Co(III) complexes. These complexes, such as [Co(salophen)(morpholine)2]ClO4, have been characterized using various spectroscopic techniques and X-ray diffraction (Amirnasr et al., 2001).
Organic Chemistry
In the field of organic chemistry, this compound plays a role in the synthesis of various organic compounds. For example, it reacts with dichlorocarbene to produce 4-(2,4-pentadienoyl)morpholines, demonstrating its utility in the creation of complex organic structures (Yamagata et al., 1992).
Corrosion Inhibition
4-(Pyrrolidin-3-YL)morpholine hydrochloride derivatives are investigated as corrosion inhibitors. Mannich bases derived from this compound have shown effectiveness in protecting mild steel surfaces in acidic environments, indicating its potential in industrial applications (Jeeva et al., 2015).
Medicinal Chemistry
In medicinal chemistry, derivatives of 4-(Pyrrolidin-3-YL)morpholine hydrochloride are explored for their pharmacological potential. For instance, they are involved in the development of nonpeptidic αvβ6 integrin inhibitors for the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Safety And Hazards
This compound is air sensitive and incompatible with oxidizing agents and carbon dioxide . It has been assigned the GHS07 pictogram, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
4-pyrrolidin-3-ylmorpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;/h8-9H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWPZMNBIBFPQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-3-YL)morpholine hydrochloride | |
CAS RN |
1989671-45-5 | |
Record name | 4-(pyrrolidin-3-yl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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